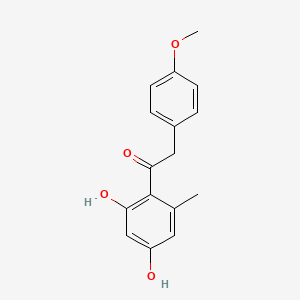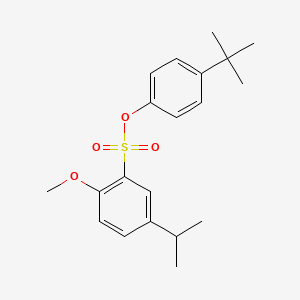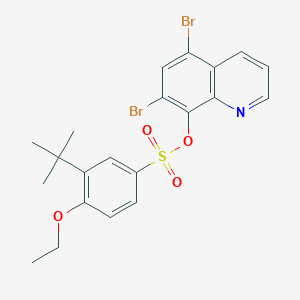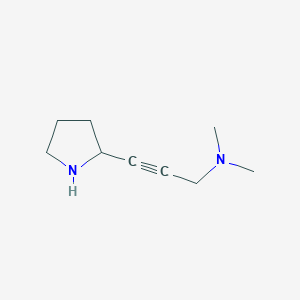
1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one
Descripción general
Descripción
1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one, also known as 2,4-DMPEA, is a phenolic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a colorless liquid with a melting point of 74-76°C and a boiling point of 226-228°C. 2,4-DMPEA has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties, and has been studied for its potential use in the treatment of various diseases.
Aplicaciones Científicas De Investigación
1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one has been studied for its potential applications in medicinal chemistry, and has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have demonstrated its ability to scavenge free radicals, inhibit lipid peroxidation, and reduce the production of pro-inflammatory cytokines. It has also been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer, and to induce apoptosis in these cells.
Mecanismo De Acción
The mechanism of action of 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one is not fully understood. However, it is believed that the compound exerts its antioxidant and anti-inflammatory effects by scavenging reactive oxygen species, inhibiting the production of pro-inflammatory cytokines, and modulating the activity of transcription factors involved in inflammation. Its anti-cancer effects are thought to be mediated by the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis.
Biochemical and Physiological Effects
1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one has been shown to possess antioxidant, anti-inflammatory, and anti-cancer properties. In vitro studies have demonstrated its ability to scavenge free radicals, inhibit lipid peroxidation, reduce the production of pro-inflammatory cytokines, and inhibit the growth of various cancer cell lines. The compound has also been shown to possess anti-diabetic, anti-hyperlipidemic, and anti-atherosclerotic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one in laboratory experiments include its availability, low cost, and low toxicity. The compound is also relatively easy to synthesize and can be purified by recrystallization. However, the compound is unstable in the presence of light and air, and its effects on human cells have not been extensively studied.
Direcciones Futuras
Future research on 1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one could focus on its potential applications in the treatment of various diseases, such as cancer, diabetes, and cardiovascular diseases. In addition, further studies could be conducted to investigate its effects on human cells, as well as its mechanism of action. Finally, the compound could be evaluated for its potential use as an ingredient in dietary supplements or food products.
Métodos De Síntesis
1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethan-1-one can be synthesized through a multi-step reaction involving the condensation of 2-methoxyphenylacetic acid with 2,4-dihydroxybenzaldehyde in the presence of an acid catalyst. The reaction is carried out at a temperature of 120-130°C for a period of 3-4 hours. The product is then purified by recrystallization and characterized by spectroscopic methods.
Propiedades
IUPAC Name |
1-(2,4-dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-10-7-12(17)9-15(19)16(10)14(18)8-11-3-5-13(20-2)6-4-11/h3-7,9,17,19H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXIHXOYDUDWXJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)CC2=CC=C(C=C2)OC)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201186289 | |
| Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
CAS RN |
15485-71-9 | |
| Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15485-71-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2,4-Dihydroxy-6-methylphenyl)-2-(4-methoxyphenyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201186289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-methoxy-4-methyl-5-(propan-2-yl)-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6434563.png)


![1-[2-methoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]-5-methyl-1H-1,2,3-benzotriazole](/img/structure/B6434580.png)

![8-(1,3-benzothiazol-2-yl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6434603.png)

![1-[1-(furan-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6434618.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B6434623.png)
![N-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B6434625.png)

![4-[9-(3,4-dicarboxyphenyl)-9H-fluoren-9-yl]benzene-1,2-dicarboxylic acid](/img/structure/B6434659.png)